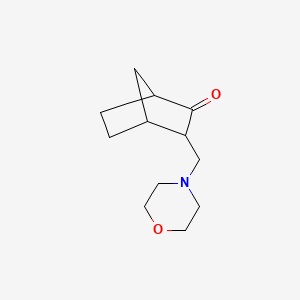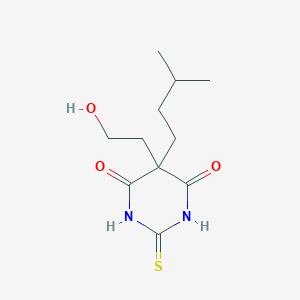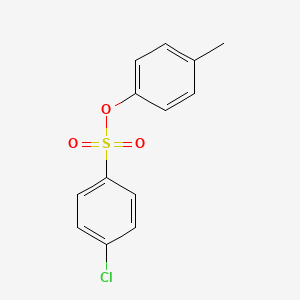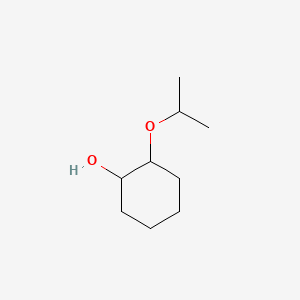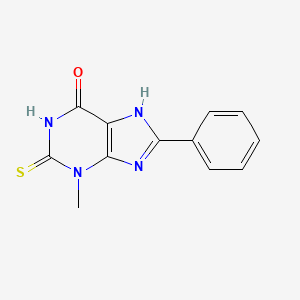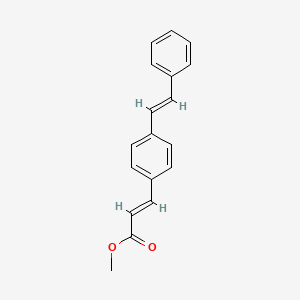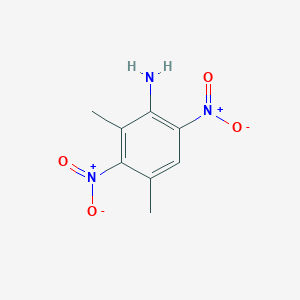
2,4-Dimethyl-3,6-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-3,6-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. This compound is particularly notable for its applications in the agricultural industry, primarily as a herbicide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-3,6-dinitroaniline can be synthesized through the nitration of aniline derivatives. One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia . Another approach is the acid hydrolysis of 2,4-dinitroacetanilide . These reactions typically require controlled conditions to ensure the selective formation of the desired dinitroaniline derivative.
Industrial Production Methods: In industrial settings, the production of dinitroaniline derivatives often employs continuous-flow microreactor systems. This method allows for a safer and more efficient synthesis by minimizing the risks associated with highly exothermic nitration reactions . The continuous-flow process also reduces the need for large quantities of solvents, making it a more environmentally friendly option.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethyl-3,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed:
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Corresponding diamines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-3,6-dinitroaniline has several applications in scientific research:
Medicine: Research into its potential medicinal properties, although limited, includes its use as a precursor in drug synthesis.
Mecanismo De Acción
The primary mechanism of action of 2,4-Dimethyl-3,6-dinitroaniline as a herbicide involves the inhibition of microtubule formation in plant cells . This disruption of microtubules prevents proper cell division, leading to the death of the plant. The compound targets tubulin proteins, which are essential for the formation of microtubules . This mode of action is similar to that of other dinitroaniline herbicides.
Comparación Con Compuestos Similares
- 2,3-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
Comparison: 2,4-Dimethyl-3,6-dinitroaniline is unique due to the presence of methyl groups at the 2 and 4 positions on the aniline ring, which can influence its chemical reactivity and herbicidal properties . Compared to other dinitroanilines, it may exhibit different selectivity and potency as a herbicide, making it suitable for specific agricultural applications .
Propiedades
Número CAS |
61920-54-5 |
|---|---|
Fórmula molecular |
C8H9N3O4 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
2,4-dimethyl-3,6-dinitroaniline |
InChI |
InChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)7(9)5(2)8(4)11(14)15/h3H,9H2,1-2H3 |
Clave InChI |
HNBOFEYMEGSMIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


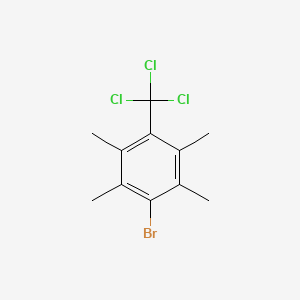

![9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B11959034.png)
